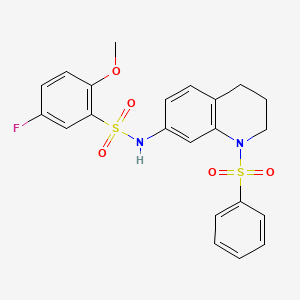
5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with diverse applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Starting Materials: : Combining fluoroanisole and tetrahydroquinoline derivatives.
Sulfonylation: : Introducing the phenylsulfonyl group through a reaction with phenylsulfonyl chloride.
Amidation: : Forming the sulfonamide linkage using suitable amines under controlled conditions.
Industrial Production Methods
Industrial production may streamline these steps using optimized reaction conditions, catalysts, and automation. Factors such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
化学反应分析
Types of Reactions
This compound can undergo a variety of reactions, including:
Oxidation: : Potential oxidation of the methoxy group to aldehyde or carboxylic acid.
Reduction: : Reductive cleavage of the sulfonyl or fluoro groups.
Substitution: : Electrophilic aromatic substitution, especially at the fluorine-substituted position.
Hydrolysis: : Breaking down the sulfonamide linkage in acidic or basic conditions.
Common Reagents and Conditions
Reagents like hydrogen gas with a palladium catalyst (for reduction), oxidizing agents like potassium permanganate (for oxidation), and various nucleophiles (for substitution) are typically used.
Major Products Formed
Depending on the reaction pathway, products such as substituted tetrahydroquinolines, de-fluorinated derivatives, and various sulfonamide analogs can be formed.
科学研究应用
5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has significant potential in:
Chemistry: : As a reagent or intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: : Investigated for its role in modulating biological pathways, potentially acting as an enzyme inhibitor or receptor antagonist.
Medicine: : Evaluated for therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: : Utilized in the development of novel materials or as a catalyst in industrial processes.
作用机制
The compound’s mechanism of action involves binding to specific molecular targets, potentially altering enzyme activity or receptor function. Its diverse functional groups allow interactions with a variety of biological molecules, modulating pathways related to cell signaling, metabolism, or structural integrity.
相似化合物的比较
5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be compared with compounds like:
2-Methoxy-5-nitrobenzenesulfonamide: : Similar sulfonamide structure but different functional groups.
5-Fluoro-2-methoxybenzenesulfonamide: : Lacks the tetrahydroquinoline moiety.
N-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the fluoro and methoxy groups.
In summary: , the versatility of this compound in reactions, combined with its broad scientific applications, makes it a valuable compound in various research and industrial contexts.
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-21-12-10-17(23)14-22(21)31(26,27)24-18-11-9-16-6-5-13-25(20(16)15-18)32(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHNQBGSOJMTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














